

ER degrader 4 mechanism of action

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Compound of Interest

Compound Name: *ER degrader 4*

Cat. No.: *B12406912*

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An In-depth Technical Guide on the Core Mechanism of Action of **ER Degradar 4**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ER α) is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] Endocrine therapies have been the standard of care, but resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] A new generation of therapeutic agents, selective estrogen receptor degraders (SERDs), aim to overcome this resistance by not just blocking ER α signaling but by eliminating the receptor protein entirely. This guide focuses on the mechanism of action of a specific molecule, **ER degrader 4**, and the broader class of Proteolysis Targeting Chimera (PROTAC) ER degraders.

ER degrader 4 (Compound 22h)

ER degrader 4 is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[3]

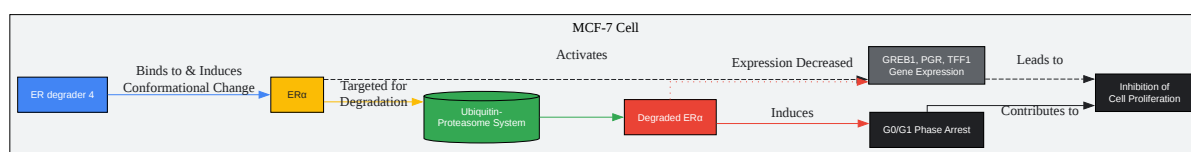
Mechanism of Action

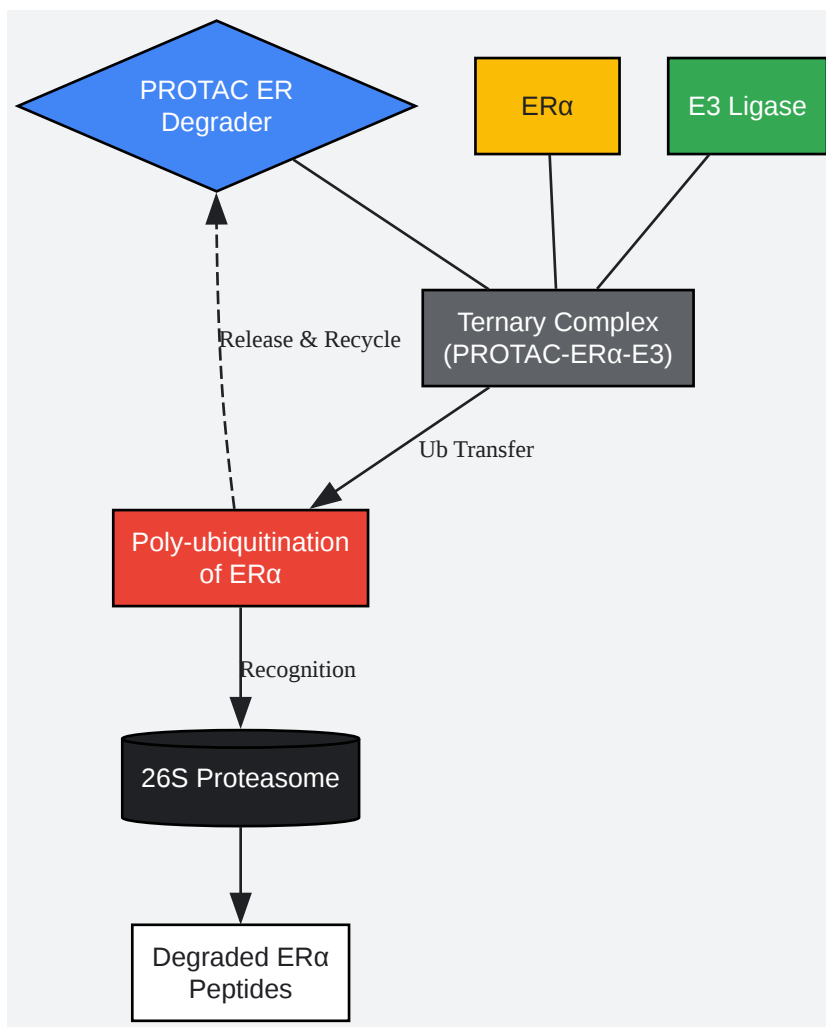
ER degrader 4 induces the degradation of the estrogen receptor in a dose-dependent manner. [3] By eliminating the ER α protein, it inhibits the proliferation of ER-positive breast cancer cells and arrests them in the G0/G1 phase of the cell cycle.[3] This leads to a downstream decrease

in the expression of ER α target genes such as GREB1, PGR, and TFF1. The degradation of ER α is mediated through the ubiquitin-proteasome system.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **ER degrader 4**.





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